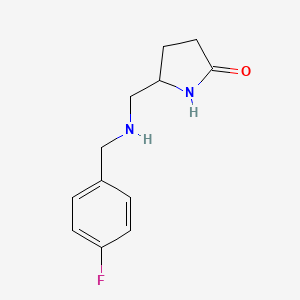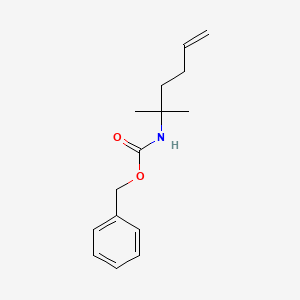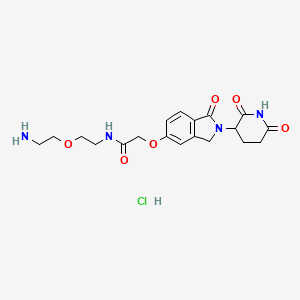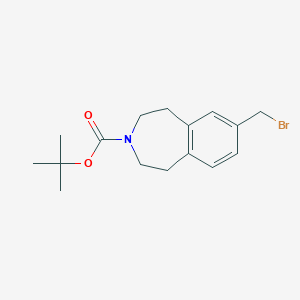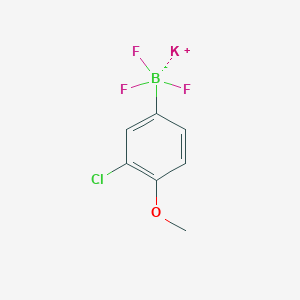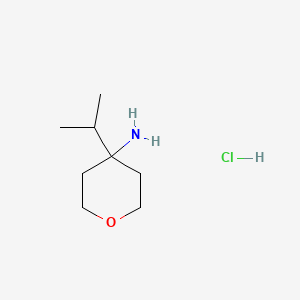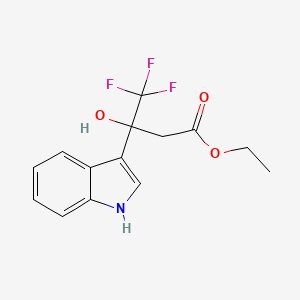
ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate is a complex organic compound characterized by its trifluoromethyl group and indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate typically involves multiple steps, starting with the preparation of the indole core. One common method is the reaction of indole with trifluoroacetic acid followed by esterification with ethanol. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound is synthesized using advanced chemical engineering techniques to optimize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Production of alcohols.
Substitution: Generation of different alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds.
Biology: The indole moiety of the compound is biologically active, making it useful in the study of biological systems. It can interact with various receptors and enzymes, providing insights into biological processes.
Medicine: Ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for therapeutic use.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the creation of advanced materials with specific functionalities.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the indole moiety interacts with specific biological pathways. The exact mechanism of action depends on the specific application and target system.
Comparación Con Compuestos Similares
Ethyl 3-hydroxy-4,4,4-trifluorobutyrate: Similar structure but lacks the indole group.
4,4,4-Trifluoro-3-(1H-indol-3-yl)butyric acid: Similar but without the ethyl ester group.
Uniqueness: Ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate is unique due to its combination of trifluoromethyl and indole groups, which provide distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C14H14F3NO3 |
|---|---|
Peso molecular |
301.26 g/mol |
Nombre IUPAC |
ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate |
InChI |
InChI=1S/C14H14F3NO3/c1-2-21-12(19)7-13(20,14(15,16)17)10-8-18-11-6-4-3-5-9(10)11/h3-6,8,18,20H,2,7H2,1H3 |
Clave InChI |
MSMDWJHFVJEJFH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CNC2=CC=CC=C21)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B15300408.png)
![Rel-(3S,3aS,6aR)-octahydrocyclopenta[b]pyrrol-3-ol](/img/structure/B15300409.png)
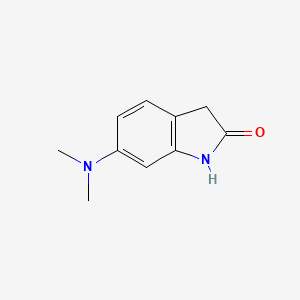
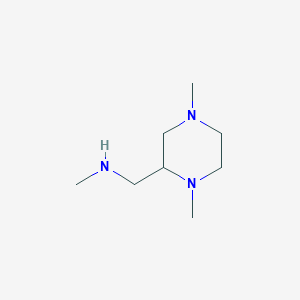
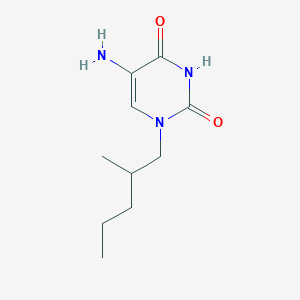
![[1-(2-Fluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B15300436.png)

![3-[6-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B15300446.png)
